molecular formula C17H26N2O6 B6112450 Oxalic acid;1-[2-(2-propan-2-yloxyphenoxy)ethyl]piperazine

Oxalic acid;1-[2-(2-propan-2-yloxyphenoxy)ethyl]piperazine

Cat. No.: B6112450
M. Wt: 354.4 g/mol
InChI Key: XCVXAYZUHSTEBW-UHFFFAOYSA-N
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Description

Oxalic acid;1-[2-(2-propan-2-yloxyphenoxy)ethyl]piperazine is a compound that combines the properties of oxalic acid and a piperazine derivative. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of oxalic acid;1-[2-(2-propan-2-yloxyphenoxy)ethyl]piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may vary, but they often involve similar synthetic routes with optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Oxalic acid;1-[2-(2-propan-2-yloxyphenoxy)ethyl]piperazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, piperazine derivatives are known for their therapeutic properties, and this compound could be explored for its potential use in drug development . Additionally, it may have industrial applications, such as in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of oxalic acid;1-[2-(2-propan-2-yloxyphenoxy)ethyl]piperazine involves its interaction with molecular targets and pathways within cells. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Oxalic acid;1-[2-(2-propan-2-yloxyphenoxy)ethyl]piperazine can be compared with other similar compounds, such as oxalic acid derivatives and other piperazine-based molecules. Similar compounds include oxalyl chloride, disodium oxalate, and calcium oxalate . The uniqueness of this compound lies in its combination of oxalic acid and a piperazine derivative, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

oxalic acid;1-[2-(2-propan-2-yloxyphenoxy)ethyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.C2H2O4/c1-13(2)19-15-6-4-3-5-14(15)18-12-11-17-9-7-16-8-10-17;3-1(4)2(5)6/h3-6,13,16H,7-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVXAYZUHSTEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OCCN2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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